molecular formula C12H14FNO B12011355 N-cyclopentyl-3-fluorobenzamide

N-cyclopentyl-3-fluorobenzamide

Cat. No.: B12011355
M. Wt: 207.24 g/mol
InChI Key: STNWAPCECAFVKW-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-fluorobenzamide is a benzamide derivative featuring a cyclopentyl group attached to the amide nitrogen and a fluorine atom at the meta position of the benzoyl ring. Benzamides are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science, due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-cyclopentyl-3-fluorobenzamide

InChI

InChI=1S/C12H14FNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15)

InChI Key

STNWAPCECAFVKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic routes for N-cyclopentyl-3-fluorobenzamide are not widely documented. Researchers may need to explore literature or conduct experimental work to uncover specific methods.

Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.

Chemical Reactions Analysis

Reactivity:: N-cyclopentyl-3-fluorobenzamide likely undergoes various chemical reactions, including:

    Substitution Reactions: Substituting functional groups on the benzene ring.

    Oxidation and Reduction Reactions: Modifying the fluorine or amide group.

    Acid-Base Reactions: Reacting with acids or bases to form salts.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:

    Substitution: Use nucleophiles (e.g., amines) under appropriate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH).

Major Products:: The products formed from these reactions could include derivatives with modified functional groups or substituted positions on the benzene ring.

Scientific Research Applications

N-cyclopentyl-3-fluorobenzamide’s applications span various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential drug candidates (though specific applications are unknown).

    Industry: Limited due to its rarity.

Mechanism of Action

The precise mechanism by which N-cyclopentyl-3-fluorobenzamide exerts its effects remains elusive. Researchers would need to explore its molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

N-Cyclohexyl-3-fluorobenzamide
  • Structure : Cyclohexyl group (vs. cyclopentyl) at the amide nitrogen.
  • Molecular Formula: C₁₃H₁₆FNO (vs. C₁₂H₁₄FNO for cyclopentyl analog).
N-(3-Ethynylphenyl)-3-fluorobenzamide
  • Structure : Ethynylphenyl substituent at the amide nitrogen.
  • Properties : Polymorphs (Forms I–III) exhibit mechanical property variations: Form II shows lower hardness (H = 0.3 GPa) and elastic modulus (E = 6.5 GPa) compared to Forms I and III (H ≈ 0.5 GPa, E ≈ 8.5 GPa) .
  • Key Difference: The ethynyl group introduces rigidity and π-conjugation, influencing crystal packing and mechanical stability, unlike the non-aromatic cyclopentyl group.
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Trifluoromethyl and isopropoxy substituents.
  • Application : Agricultural fungicide .
  • Key Difference : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, whereas the 3-fluoro substituent in N-cyclopentyl-3-fluorobenzamide may moderate electron-withdrawing effects and polarity.

Functional Group Modifications

N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Structure : Nitro group at the para position and chlorophenethyl chain.
N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide
  • Structure: Cyclopentyl group with an aminomethyl side chain.
  • Properties : The added amine group improves aqueous solubility, making it more suitable for pharmaceutical applications compared to the parent compound .

Physical and Chemical Properties Comparison

Compound Molecular Formula Key Substituents Melting Point (Reported) Application/Property Reference
N-Cyclopentyl-3-fluorobenzamide C₁₂H₁₄FNO (inferred) Cyclopentyl, 3-F Not reported Research chemical -
N-Cyclohexyl-3-fluorobenzamide C₁₃H₁₆FNO Cyclohexyl, 3-F Not reported Industrial/Research use
N-(3-Ethynylphenyl)-3-fluorobenzamide C₁₅H₁₀FNO Ethynylphenyl, 3-F Polymorph-dependent Materials science (mechanical)
Flutolanil C₁₇H₁₄F₃NO₂ 2-CF₃, 3-isopropoxy Not reported Agricultural fungicide

Key Trends and Insights

  • Steric Effects : Cyclopentyl groups offer intermediate steric bulk between smaller alkyl chains and larger cyclohexyl/aryl groups, balancing solubility and binding interactions.
  • Electronic Effects : Fluorine at the meta position provides moderate electron-withdrawing effects, contrasting with stronger electron-withdrawing groups (e.g., nitro, trifluoromethyl) in other analogs.
  • Applications : Fluorinated benzamides are favored in medicinal chemistry for metabolic stability, while bulkier substituents (e.g., ethynylphenyl) find use in materials science due to tunable mechanical properties .

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